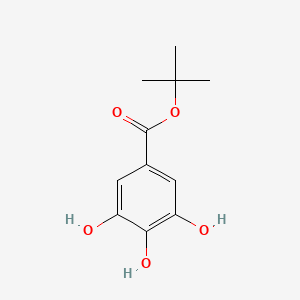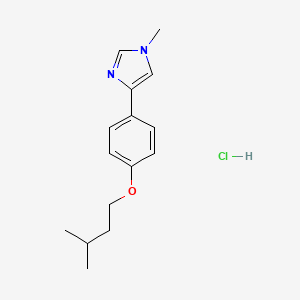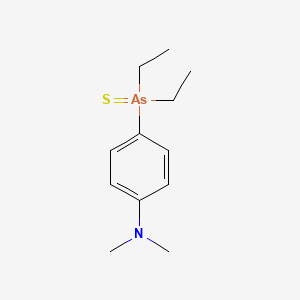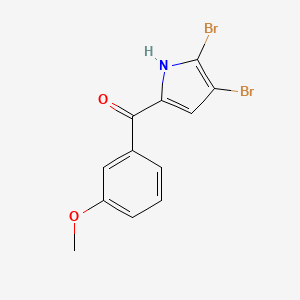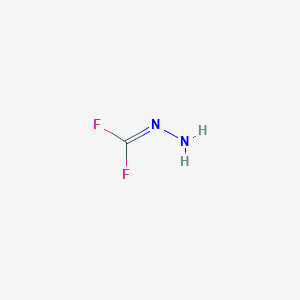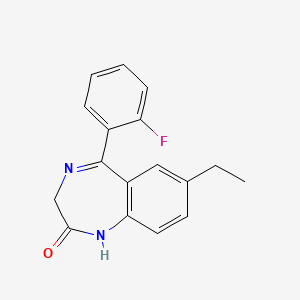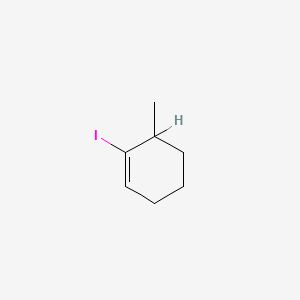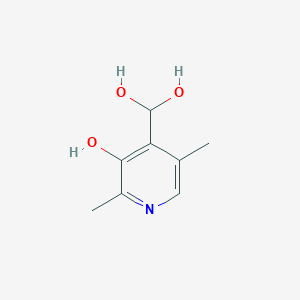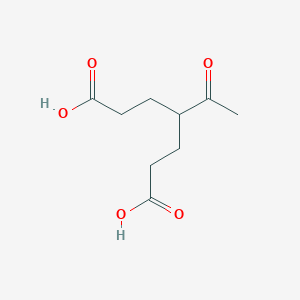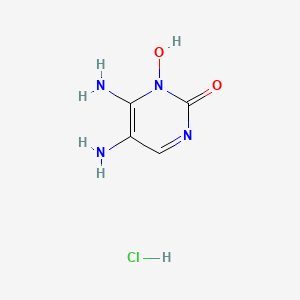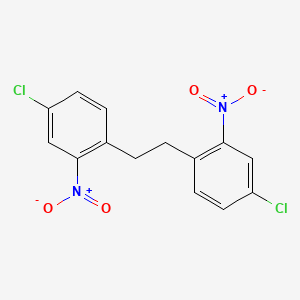
Benzene, 1,1'-(1,2-ethanediyl)bis(4-chloro-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) is an organic compound characterized by the presence of two benzene rings connected by an ethanediyl bridge, with each benzene ring substituted by a chloro and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) typically involves the following steps:
Chlorination: The chlorination of the benzene rings is carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of the Ethanediyl Bridge: The connection of the two benzene rings via an ethanediyl bridge can be accomplished through a Friedel-Crafts alkylation reaction using ethylene dichloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups in Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) can undergo reduction to form amino groups.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of phenol derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the chloro groups can engage in nucleophilic substitution reactions. These interactions can modulate the activity of biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]
Propriétés
Numéro CAS |
38262-67-8 |
|---|---|
Formule moléculaire |
C14H10Cl2N2O4 |
Poids moléculaire |
341.1 g/mol |
Nom IUPAC |
4-chloro-1-[2-(4-chloro-2-nitrophenyl)ethyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2H2 |
Clé InChI |
WRXUIBYFAHOQHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



